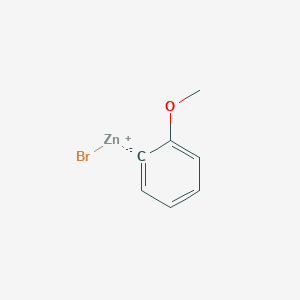
2-Methoxyphenylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenylzinc bromide is an organozinc compound with the molecular formula C7H7BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2-Methoxyphenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common reagents used in these reactions include palladium catalysts, such as PEPPSI (pyridine-enhanced precatalyst preparation stabilization and initiation), and various aryl halides . The major products formed from these reactions are typically biaryl compounds and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: It is used in the synthesis of biologically active compounds and drug candidates.
Material Science: It is employed in the preparation of organic semiconductors and liquid crystals.
Catalysis: It serves as a reagent in various catalytic processes, including cross-coupling reactions and other transition metal-catalyzed transformations.
Wirkmechanismus
The mechanism of action of 2-methoxyphenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The organozinc reagent transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
2-Methoxyphenylzinc bromide can be compared with other organozinc compounds, such as:
2,5-Difluoro-4-methoxyphenylzinc bromide: This compound has similar reactivity but contains additional fluorine atoms, which can influence its electronic properties and reactivity.
Phenylzinc bromide: Lacks the methoxy group, making it less electron-rich and potentially less reactive in certain reactions.
4-Methoxyphenylzinc bromide: Similar structure but with the methoxy group in a different position, which can affect its reactivity and selectivity in reactions.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in various organic transformations.
Eigenschaften
IUPAC Name |
bromozinc(1+);methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBUPDBCYQNUOA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=[C-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














